

A Spectroscopic Showdown: Unraveling the Isomeric Nuances of Cyclopentyl Phenylacetate

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Compound of Interest

Compound Name: Cyclopentyl phenylacetate

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A detailed comparative analysis of **Cyclopentyl phenylacetate** and its structural isomers—Phenyl cyclopentylacetate, Cyclopentyl benzoate, and 1-Phenyl-1-cyclopentanecarboxylic acid—reveals distinct spectroscopic fingerprints. This guide provides an in-depth examination of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

The structural variations among these four isomers, while subtle, give rise to significant differences in their interaction with electromagnetic radiation and behavior in mass spectrometry. Understanding these differences is crucial for unambiguous identification and characterization in complex chemical environments. This guide summarizes the key quantitative spectroscopic data in structured tables, provides detailed experimental protocols for data acquisition, and visualizes the isomeric relationships and analytical workflow.

At a Glance: Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data for **Cyclopentyl phenylacetate** and its structural isomers.

Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)
Cyclopentyl phenylacetate	C=O Stretch: ~1735, C-O Stretch: ~1160, Aromatic C-H Stretch: >3000, Aliphatic C-H Stretch: <3000
Phenyl cyclopentylacetate	C=O Stretch: ~1760, C-O Stretch: ~1215, Aromatic C-H Stretch: >3000, Aliphatic C-H Stretch: <3000
Cyclopentyl benzoate	C=O Stretch: ~1715, C-O Stretch: ~1270, Aromatic C-H Stretch: >3000, Aliphatic C-H Stretch: <3000
1-Phenyl-1-cyclopentanecarboxylic acid	O-H Stretch (broad): ~3300-2500, C=O Stretch: ~1690, C-O Stretch: ~1290, Aromatic C-H Stretch: >3000, Aliphatic C-H Stretch: <3000

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Approximate Chemical Shifts, δ ppm)

Compound	Phenyl Group (Ar-H)	Methylene (-CH ₂ -) / Methine (-CH-) Protons	Cyclopentyl Protons
Cyclopentyl phenylacetate	~7.2-7.4 (m, 5H)	~3.6 (s, 2H, Ph-CH ₂), ~5.1 (m, 1H, O-CH)	~1.5-1.9 (m, 8H)
Phenyl cyclopentylacetate	~7.0-7.4 (m, 5H)	~3.0 (m, 1H, Ph-CH)	~1.6-2.2 (m, 8H)
Cyclopentyl benzoate	~7.4-8.1 (m, 5H)	~5.3 (m, 1H, O-CH)	~1.6-2.0 (m, 8H)
1-Phenyl-1-cyclopentanecarboxylic acid	~7.2-7.5 (m, 5H)	-	~1.7-2.7 (m, 8H)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Approximate Chemical Shifts, δ ppm)

Compound	Carbonyl (C=O)	Aromatic Carbons	Methylene (-CH ₂ -) / Methine (-CH-) Carbons	Cyclopentyl Carbons
Cyclopentyl phenylacetate	~171	~127-134	~41 (Ph-CH ₂), ~78 (O-CH)	~23, ~32
Phenyl cyclopentylacetate	~175	~121-150	~53 (Ph-CH)	~25, ~30
Cyclopentyl benzoate	~166	~128-133	~78 (O-CH)	~23, ~32
1-Phenyl-1-cyclopentanecarboxylic acid	~183	~126-144	-	~26, ~37

Mass Spectrometry Data (Key Fragments, m/z)

Compound	Molecular Ion (M ⁺)	Base Peak	Key Fragment Ions
Cyclopentyl phenylacetate	204	91	108, 69
Phenyl cyclopentylacetate	190	109	91, 65
Cyclopentyl benzoate	190	105	122, 69
1-Phenyl-1-cyclopentanecarboxylic acid	190	145	91, 117

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-25 mg of the solid or liquid sample was dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.[1][2] Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[3]
- **Data Acquisition:** ^1H and ^{13}C NMR spectra were recorded on a spectrometer operating at a field strength of 300 MHz or higher.
- **Processing:** The acquired Free Induction Decay (FID) signals were Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[4] Solid samples were analyzed as a KBr pellet, where a small amount of the sample was ground with dry KBr powder and pressed into a thin, transparent disk.[5]
- **Data Acquisition:** IR spectra were recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) was acquired and automatically subtracted from the sample spectrum.[4]
- **Data Presentation:** The resulting spectrum displays the percentage of transmittance versus wavenumber (cm^{-1}).

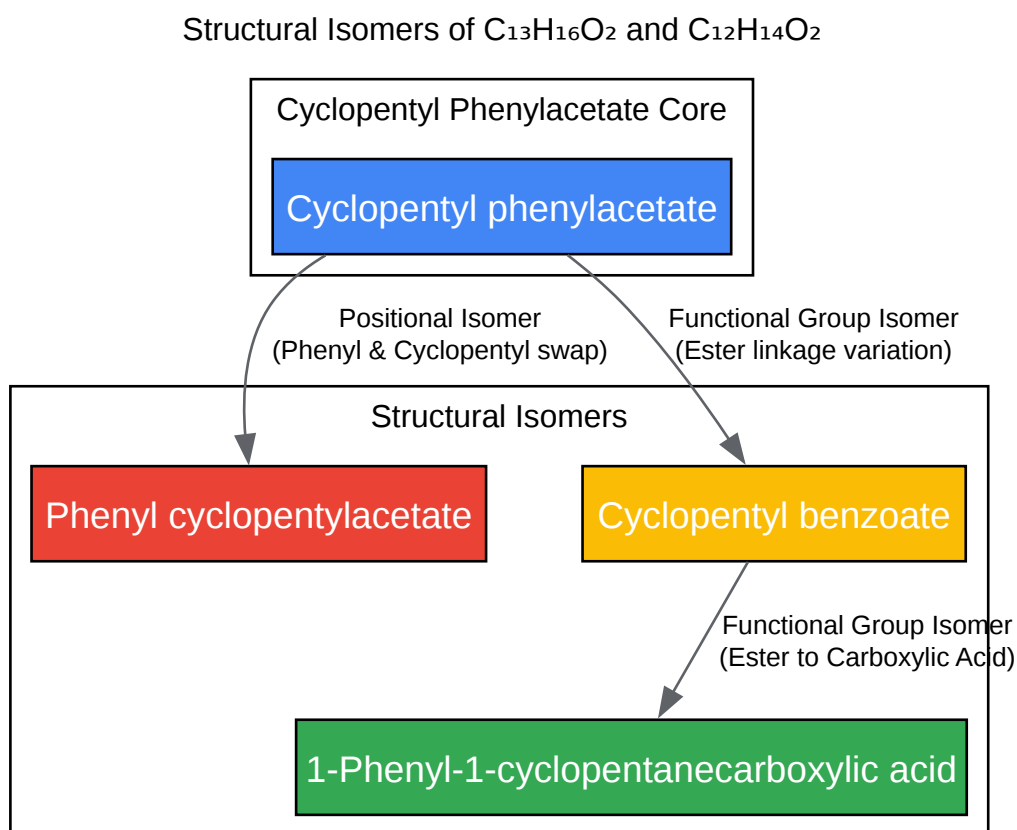
Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the sample was introduced into the mass spectrometer, typically via direct injection or after separation by Gas Chromatography (GC). [6]
- **Ionization:** Electron Impact (EI) ionization was used, where the sample molecules were bombarded with a high-energy electron beam (typically 70 eV) to generate a molecular ion (M^+) and various fragment ions.[7][8]

- Mass Analysis: The ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).[9]
- Detection: An electron multiplier detector recorded the abundance of each ion. The resulting mass spectrum is a plot of relative abundance versus m/z .[8]

Visualizing the Connections

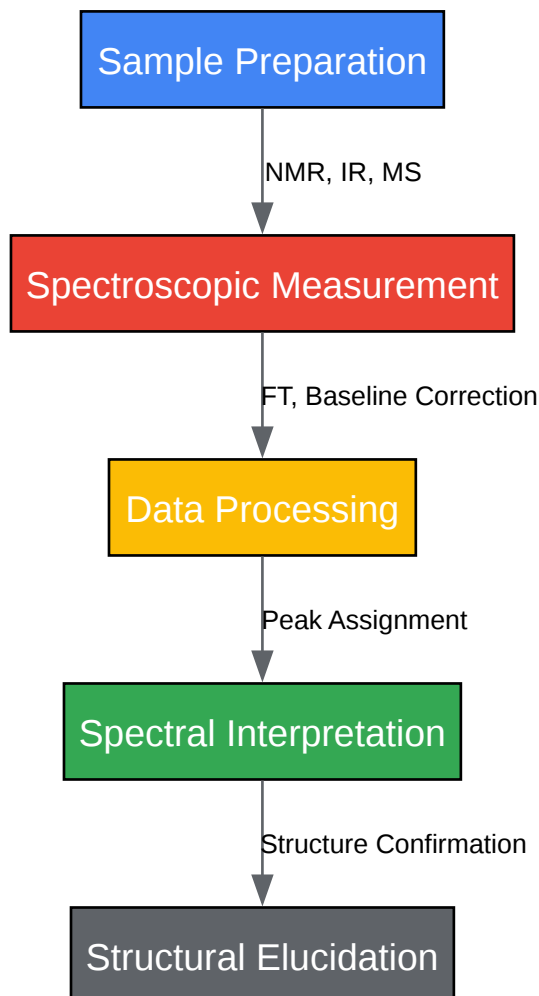
The following diagrams illustrate the structural relationships between the isomers and the general workflow for their spectroscopic analysis.



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Caption: Relationship between **Cyclopentyl phenylacetate** and its isomers.

General Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for spectroscopic analysis of organic compounds.

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